

# Spectroscopic Profile of 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid

Cat. No.: B1345178

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**. This compound is of interest in medicinal chemistry and materials science, and accurate spectroscopic characterization is essential for its identification, purity assessment, and structural elucidation in research and development.

## Chemical Structure and Properties

- Molecular Formula:  $C_8H_7ClO_4S$
- Molecular Weight: 234.66 g/mol
- CAS Number: 3405-89-8
- Appearance: Typically a white to off-white solid.

## Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~7.9	Doublet	2H	Aromatic (ortho to -SO <sub>2</sub> )
~7.6	Doublet	2H	Aromatic (meta to -SO <sub>2</sub> )
~4.3	Singlet	2H	-CH <sub>2</sub> -

Table 2:  $^{13}\text{C}$  NMR (Carbon NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Carboxyl)
~141	Aromatic (C-Cl)
~139	Aromatic (C-SO <sub>2</sub> )
~130	Aromatic (CH)
~129	Aromatic (CH)
~60	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
1725-1700	Strong	C=O stretch (Carboxylic Acid)
1350-1300	Strong	S=O asymmetric stretch (Sulfone)
1160-1120	Strong	S=O symmetric stretch (Sulfone)
1100-1000	Medium	C-Cl stretch (Aromatic)
1585, 1475	Medium	C=C stretch (Aromatic Ring)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z Ratio	Assignment
234/236	[M] <sup>+</sup> Molecular ion peak, showing characteristic 3:1 isotope pattern for Cl
189/191	[M - COOH] <sup>+</sup>
175/177	[M - CH <sub>2</sub> COOH] <sup>+</sup> or [Cl-Ph-SO <sub>2</sub> ] <sup>+</sup>
111/113	[Cl-Ph] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

- Sample Preparation: Dissolve approximately 10-20 mg of **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ). The choice of solvent may affect the chemical shift of the acidic proton.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Data Acquisition:
  - $^1H$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the range of 0-15 ppm.
  - $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1H$  NMR. The spectral width should be set to cover the range of 0-200 ppm.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

- Methodology (Attenuated Total Reflectance - ATR):
  - Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid** powder directly onto the ATR crystal.
  - Data Acquisition: Lower the ATR press to ensure firm and even contact between the sample and the crystal. Record a background spectrum of the empty, clean ATR crystal. Acquire the sample spectrum over the range of 4000-400  $cm^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

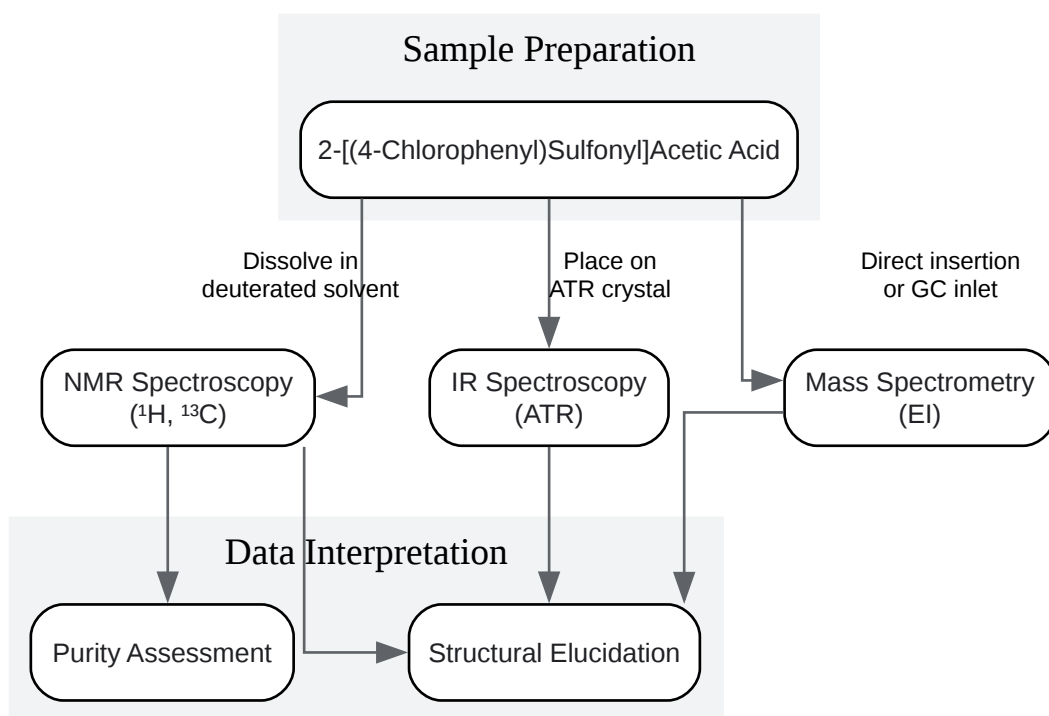
## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

- Methodology (Electron Ionization - EI):
  - Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
  - Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
  - Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
  - Detection: The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum. The characteristic isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

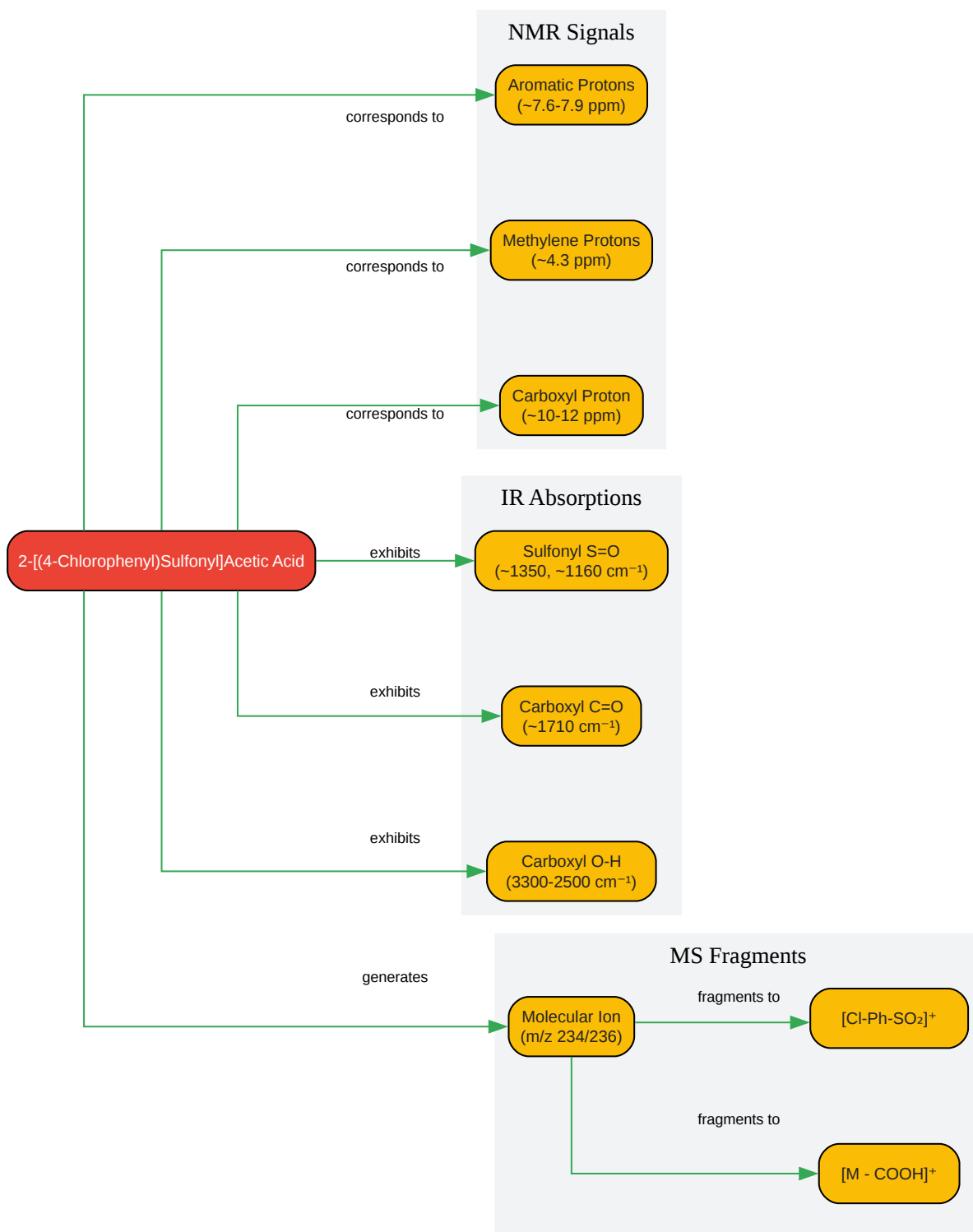
## Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like **2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid**.



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Workflow for Spectroscopic Analysis.



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Spectroscopic Data Relationships.

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